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molecular formula C8H9ClO2 B092193 4-Chloro-1,2-dimethoxybenzene CAS No. 16766-27-1

4-Chloro-1,2-dimethoxybenzene

Cat. No. B092193
M. Wt: 172.61 g/mol
InChI Key: RXJCXGJKJZARAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04714700

Procedure details

Into a triple-necked flask of a liter, provided with a magnetic stirring system, with a thermometer, with a calcium chloride trap and with a dropping funnel, were introduced into the cold at about 0° C. and successively 138 g (1 mole) of veratrol then drop by drop 135 g (1 mole) of sulfuryl chloride. When the addition was terminated, the reaction medium was brought to room temperature, then after standing one hour was distilled under reduced pressure.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].S(Cl)([Cl:14])(=O)=O>>[CH3:4][O:3][C:2]1[CH:5]=[C:6]([Cl:14])[CH:7]=[CH:8][C:1]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Step Two
Name
Quantity
135 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a triple-necked flask of a liter, provided with a magnetic stirring system, with a thermometer, with a calcium chloride trap and with a dropping funnel
ADDITION
Type
ADDITION
Details
were introduced into the cold at about 0° C.
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
was terminated
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC=1C=C(C=CC1OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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